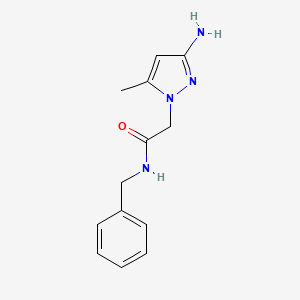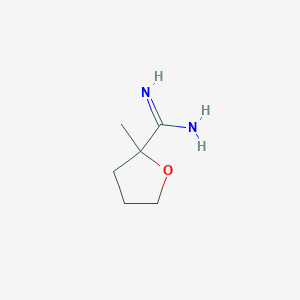
4-(Propan-2-yl)cyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)cyclohexane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cyclohexane, where a propan-2-yl group is attached to the fourth carbon of the cyclohexane ring, and a thiol group (-SH) is attached to the first carbon. Thiols are known for their distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cyclohexane-1-thiol typically involves the introduction of the thiol group to a cyclohexane derivative. One common method is the thiolation of 4-(Propan-2-yl)cyclohexanone using hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also utilize catalysts to enhance the reaction rate and yield. The final product is typically purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Cyclohexane derivatives without the thiol group.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Propan-2-yl)cyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the propan-2-yl group, resulting in different chemical properties and reactivity.
4-(Methyl)cyclohexane-1-thiol: Similar structure but with a methyl group instead of a propan-2-yl group.
4-(Propan-2-yl)cyclohexane-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group.
Uniqueness
4-(Propan-2-yl)cyclohexane-1-thiol is unique due to the presence of both the propan-2-yl group and the thiol group, which impart distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
DGDOBSHCHFIBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15255823.png)
![({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B15255828.png)

![2-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15255831.png)


![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)


